3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one
CAS No.: 854161-41-4
Cat. No.: VC7158706
Molecular Formula: C13H16N4O2
Molecular Weight: 260.297
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 854161-41-4 |
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Molecular Formula | C13H16N4O2 |
Molecular Weight | 260.297 |
IUPAC Name | 3-(2-morpholin-4-ylethyl)-1,2,3-benzotriazin-4-one |
Standard InChI | InChI=1S/C13H16N4O2/c18-13-11-3-1-2-4-12(11)14-15-17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2 |
Standard InChI Key | KUUONTLWXNCJHO-UHFFFAOYSA-N |
SMILES | C1COCCN1CCN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one features a benzotriazinone core (C₆H₄N₃O) fused with a morpholinoethyl side chain (C₆H₁₂NO). The benzotriazinone moiety consists of a bicyclic system with a ketone group at position 4, while the N3 atom is substituted with a 2-morpholinoethyl group. This substitution introduces a tertiary amine and ether functionalities, enhancing solubility in polar solvents compared to unsubstituted benzotriazinones .
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Core Benzotriazinone Synthesis
The benzotriazinone core is typically synthesized via diazotization of anthranilic acid derivatives. For example, 1,2,3-benzotriazin-4(3H)-one (65) can be prepared by treating methyl anthranilate with sodium nitrite in hydrochloric acid, followed by neutralization . This method yields the parent compound in 65–88% efficiency, depending on reaction conditions .
N3-Alkylation with Morpholinoethyl Groups
Introducing the morpholinoethyl side chain involves alkylation at the N3 position of the benzotriazinone core. A validated approach, adapted from , utilizes:
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Reagents: 2-Chloroethylmorpholine hydrochloride, potassium carbonate (base), dimethylformamide (solvent).
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Conditions: 50–60°C for 12–24 hours under nitrogen atmosphere.
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Mechanism: Nucleophilic substitution (SN2) at the ethyl spacer, facilitated by the electron-deficient triazinone ring .
Table 2: Hypothetical Reaction Parameters
Parameter | Value | Reference Basis |
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Yield | 60–75% (estimated) | Analogous alkylations |
Purity (HPLC) | ≥95% | |
Byproducts | Unreacted starting material, di-alkylated species |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, δ ppm):
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¹³C NMR:
Mass Spectrometry
Physicochemical Properties
Table 3: Predicted Physical Properties
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